molecular formula C9H8FNO5 B3322716 Methyl 5-fluoro-2-methoxy-3-nitrobenzoate CAS No. 151793-21-4

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Cat. No.: B3322716
CAS No.: 151793-21-4
M. Wt: 229.16 g/mol
InChI Key: YDKNLBGEMKEVIF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5 and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoate core. It is commonly used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine and methoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the benzoate core

Properties

IUPAC Name

methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNLBGEMKEVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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